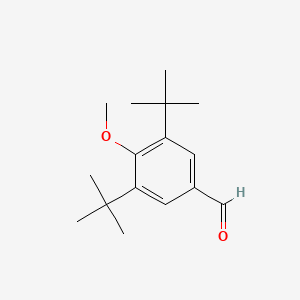

3,5-DI-Tert-butyl-4-methoxybenzaldehyde

Übersicht

Beschreibung

3,5-DI-Tert-butyl-4-methoxybenzaldehyde is a chemical compound with the CAS Number: 74684-38-1 . It has a molecular weight of 248.37 . The physical form of this compound is a yellow to brown liquid .

Physical And Chemical Properties Analysis

3,5-DI-Tert-butyl-4-methoxybenzaldehyde is a yellow to brown liquid . It should be stored under inert gas (nitrogen or Argon) at 2-8°C .Wissenschaftliche Forschungsanwendungen

Molecular Structure and Spectroscopic Analysis

3,5-Di-tert-butyl-4-methoxybenzaldehyde and its derivatives have been a subject of interest due to their molecular structure and spectroscopic properties. Spectroscopic techniques such as FT-IR, FT-Raman, UV-Visible, and NMR have been utilized to analyze the molecular structure, stability, and bioactivity of these compounds. Quantum chemical computations using density functional theory have also been performed to gain insights into the molecular electronic parameters, charge analysis, and frontier molecular orbitals. These compounds have shown potential bioactivity, particularly antiviral activity against influenza viral proteins, indicating their significance in therapeutic applications (Mary & James, 2020).

Chemical Synthesis and Modification

The chemical synthesis and modification of 3,5-Di-tert-butyl-4-methoxybenzaldehyde derivatives are crucial for creating compounds with enhanced properties and potential applications. Studies have shown the reduction of aldehyde groups in these compounds to produce analogues, which are then oxidized into corresponding o-benzoquinones. Such modifications have resulted in increased photostability of the compounds, suggesting their applicability in various fields, including material science and pharmaceuticals (Arsenyev et al., 2016).

Crystal Structure Stabilization

The crystal structure and stabilization of 3,5-Di-tert-butyl-4-methoxybenzaldehyde derivatives have been studied, revealing the effectiveness of intermolecular hydrogen bonds in maintaining the stability of the crystal structure. Such understanding is vital for the development of compounds with desired physical and chemical properties for specific applications (Xin et al., 2006).

Organic Chemistry and Catalysis

In the field of organic chemistry, the synthesis of various derivatives of 3,5-Di-tert-butyl-4-methoxybenzaldehyde has led to the creation of compounds with potential as catalysts and in the development of new chemical reactions. The synthesis of tert-butyl-hydroxylated derivatives, for example, contributes to the understanding of oxidation processes and the development of novel synthetic routes for pharmaceuticals and other organic compounds (Inagaki et al., 2003).

Safety and Hazards

Eigenschaften

IUPAC Name |

3,5-ditert-butyl-4-methoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24O2/c1-15(2,3)12-8-11(10-17)9-13(14(12)18-7)16(4,5)6/h8-10H,1-7H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTILSNFKCZCROG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=CC(=C1OC)C(C)(C)C)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,5-DI-Tert-butyl-4-methoxybenzaldehyde | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-isobutyl-5-{[(4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl]thio}imidazo[1,2-c]quinazolin-3(2H)-one](/img/structure/B2379493.png)

![3-Benzyl-8-azabicyclo[3.2.1]octane](/img/structure/B2379495.png)

![N-cyclohexyl-N-methyl-2-({3-oxo-2-phenyl-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)acetamide](/img/structure/B2379501.png)

![(2-chlorophenyl)(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2379507.png)

![Methyl 1-amino-5-(4-chlorophenyl)-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline-2-carboxylate](/img/structure/B2379508.png)

![N-[1-(propan-2-yl)-4,5,6,7-tetrahydro-1H-indazol-7-yl]prop-2-enamide](/img/structure/B2379515.png)

![2-Cyclopentyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]pyrazole-3-carboxylic acid](/img/structure/B2379516.png)